molecular formula C8H9NO3 B8788268 Methyl 2-(pyridin-3-yloxy)acetate

Methyl 2-(pyridin-3-yloxy)acetate

Cat. No.: B8788268
M. Wt: 167.16 g/mol
InChI Key: JTNLGKYCLKRESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(pyridin-3-yloxy)acetate is an organic compound featuring a pyridine ring linked via an ether oxygen to an acetate ester group. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, where ester derivatives are often employed as prodrugs or functional building blocks .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 2-pyridin-3-yloxyacetate

InChI

InChI=1S/C8H9NO3/c1-11-8(10)6-12-7-3-2-4-9-5-7/h2-5H,6H2,1H3

InChI Key

JTNLGKYCLKRESN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-(Pyridin-3-yloxy)acetate

  • Structure : Ethyl ester analog with a longer alkyl chain.
  • Hydrolysis Rate: Slower hydrolysis due to steric hindrance from the ethyl group, which may prolong in vivo half-life . Similarity Score: Structural similarity of 0.84 to Methyl 2-(pyridin-3-yloxy)acetate, as per computational assessments .

tert-Butyl 2-(Pyridin-3-yloxy)acetate

  • Structure : Incorporates a bulky tert-butyl ester group.
  • Key Differences :
    • Stability : Enhanced hydrolytic stability due to steric protection of the ester bond, making it suitable for applications requiring prolonged shelf life.
    • Solubility : Reduced aqueous solubility compared to methyl/ethyl analogs, limiting bioavailability in hydrophilic environments .

Methyl 2-(6-Methoxypyridin-3-yl)acetate (CAS 943541-27-3)

  • Structure : Methoxy substituent at the 6-position of the pyridine ring.
  • Bioactivity: Methoxy-substituted pyridines are common in pharmaceuticals (e.g., kinase inhibitors), suggesting this derivative may have specialized biological interactions .

Methyl 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetate (CAS 1546506-43-7)

  • Structure : Features a 6-oxo group on the pyridine ring, creating a dihydropyridine moiety.
  • Key Differences :
    • Redox Activity : The dihydropyridine core may confer redox-active properties, relevant in catalytic or prodrug applications.
    • Hydrogen Bonding : The oxo group enhances hydrogen-bonding capacity, influencing solubility and target binding .

Data Table: Comparative Analysis of Analogous Compounds

Compound Name Substituent on Pyridine Ester Group CAS Number Key Property Differences
This compound None Methyl - Baseline for comparison
Ethyl 2-(pyridin-3-yloxy)acetate None Ethyl 1219102-40-5 Higher lipophilicity; slower hydrolysis
tert-Butyl 2-(pyridin-3-yloxy)acetate None tert-Butyl - Enhanced stability; lower solubility
Methyl 2-(6-methoxypyridin-3-yl)acetate 6-Methoxy Methyl 943541-27-3 Electron-donating effects; bioactivity
Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate 6-Oxo Methyl 1546506-43-7 Redox activity; H-bonding capacity

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